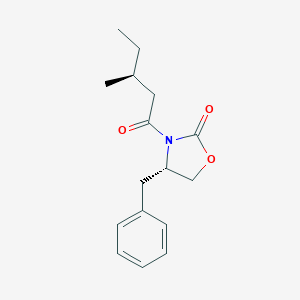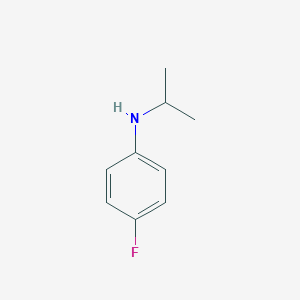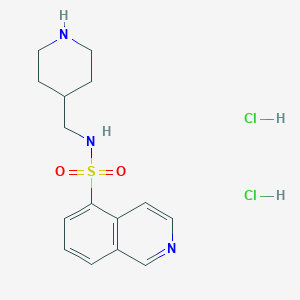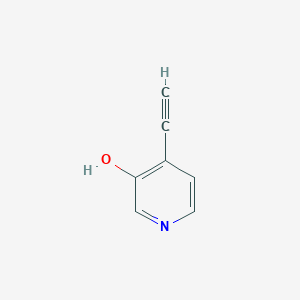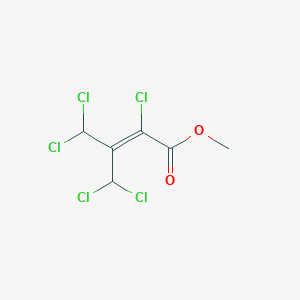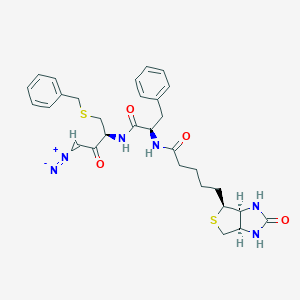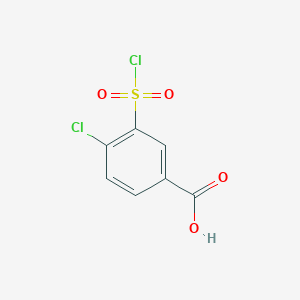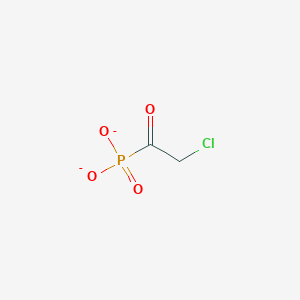![molecular formula C10H19NO2 B138943 Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate CAS No. 156769-81-2](/img/structure/B138943.png)
Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate is a chemical compound that has gained significant attention in the field of scientific research. The compound is widely used in various applications, including pharmaceuticals, agrochemicals, and materials science. Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate is a versatile compound that has various potential applications in the future.
Wirkmechanismus
Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate is a carbamate compound that works by inhibiting the activity of acetylcholinesterase, an enzyme that is responsible for breaking down the neurotransmitter acetylcholine. The inhibition of acetylcholinesterase results in an increase in the levels of acetylcholine, which leads to enhanced neurotransmission.
Biochemische Und Physiologische Effekte
Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate has various biochemical and physiological effects. The compound has been shown to improve cognitive function by enhancing neurotransmission. Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate has also been shown to have neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate has various advantages and limitations for lab experiments. The compound is easy to synthesize and has a high purity level, which makes it suitable for use in various experiments. However, the compound is highly reactive and can be unstable under certain conditions, which may limit its use in some experiments.
Zukünftige Richtungen
Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate has various potential future directions. The compound can be used to develop new compounds with enhanced properties, which may have potential applications in the pharmaceutical and materials science industries. Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate can also be used to develop new treatments for neurodegenerative diseases, which may have significant implications for human health. Additionally, the compound can be used in the development of new agrochemicals that can improve crop yields and contribute to sustainable agriculture practices.
Conclusion:
Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate is a versatile compound that has various potential applications in the field of scientific research. The compound has been shown to have various biochemical and physiological effects, and its use in the development of new compounds and treatments has significant implications for human health and sustainable agriculture practices. The synthesis of Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate is relatively easy, and its high purity level makes it suitable for use in various experiments.
Synthesemethoden
The synthesis of Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate involves the reaction of tert-butyl N-(chloroformate)carbamate with pent-3-en-2-ol in the presence of a base. The reaction takes place in an organic solvent, and the product is obtained after purification.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate has various scientific research applications. It is used in the synthesis of various compounds that have potential applications in the pharmaceutical industry. The compound is also used in the synthesis of agrochemicals that can be used to improve crop yields. Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate is also used in materials science to develop new materials with unique properties.
Eigenschaften
CAS-Nummer |
156769-81-2 |
|---|---|
Produktname |
Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate |
Molekularformel |
C10H19NO2 |
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
tert-butyl N-[(E)-pent-3-en-2-yl]carbamate |
InChI |
InChI=1S/C10H19NO2/c1-6-7-8(2)11-9(12)13-10(3,4)5/h6-8H,1-5H3,(H,11,12)/b7-6+ |
InChI-Schlüssel |
VYBCRIWHFRNYAQ-VOTSOKGWSA-N |
Isomerische SMILES |
C/C=C/C(C)NC(=O)OC(C)(C)C |
SMILES |
CC=CC(C)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC=CC(C)NC(=O)OC(C)(C)C |
Synonyme |
Carbamic acid, (1-methyl-2-butenyl)-, 1,1-dimethylethyl ester, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



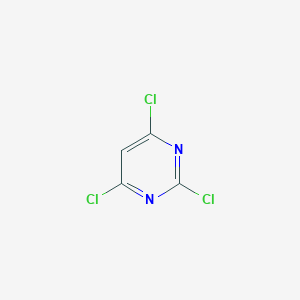
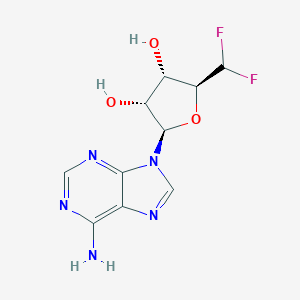
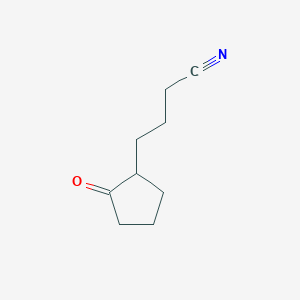
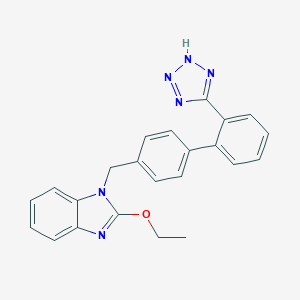
![N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138871.png)
